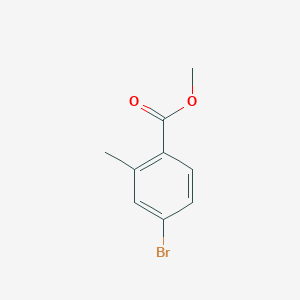

Methyl 4-bromo-2-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEXEOXALMJXDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621806 | |

| Record name | Methyl 4-bromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99548-55-7 | |

| Record name | Methyl 4-bromo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-bromo-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Esterification of 4-bromo-2-methylbenzoic Acid

Abstract

The esterification of 4-bromo-2-methylbenzoic acid is a pivotal transformation in the synthesis of valuable intermediates for pharmaceuticals and fine chemicals.[1][2] This compound's structure, featuring an electron-withdrawing bromine atom and a sterically imposing ortho-methyl group, presents unique challenges and necessitates a carefully considered approach to achieve efficient ester formation. This guide provides a comprehensive analysis of the primary esterification strategies, delving into the mechanistic rationale behind method selection. We present detailed, field-proven protocols for key methodologies, including classical Fischer esterification, base-promoted alkylation, and modern coupling-agent-mediated reactions, designed for researchers and drug development professionals. The content is structured to bridge theoretical principles with practical execution, ensuring scientific integrity and reproducible outcomes.

Strategic Imperatives in Ester Synthesis: The Challenge of Steric Hindrance

4-Bromo-2-methylbenzoic acid serves as a critical building block for a variety of complex molecules, including antibacterial agents and isoindolinone derivatives.[1][2][3] The conversion of its carboxylic acid moiety into an ester is often a crucial first step in a longer synthetic sequence.[3] However, the methyl group at the C2 position (ortho to the carboxyl group) imparts significant steric hindrance. This bulkiness can impede the approach of an alcohol nucleophile to the carbonyl carbon, rendering traditional esterification methods inefficient, particularly with larger, more complex alcohols.[4][5]

Therefore, the selection of an appropriate esterification method is not a trivial choice but a strategic decision dictated by the steric profile of the alcohol, the acid sensitivity of the substrate, and the desired scale of the reaction. This guide dissects the most effective methods, providing a logical framework for navigating these challenges.

A Logic-Driven Approach to Method Selection

The choice of an esterification strategy should be guided by the structure of the alcohol coupling partner. The following workflow provides a decision-making framework.

Caption: Decision workflow for selecting an esterification method.

Mechanistic Insights and Methodologies

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium process.[6] It is most effective when using a large excess of a simple, unhindered alcohol, which acts as both reactant and solvent to drive the reaction toward the ester product.[7]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).[8] This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the ester.[6][7]

Caption: Simplified mechanism of Fischer-Speier esterification.

Causality and Trustworthiness: This method's reliability stems from its simplicity and the use of inexpensive reagents. A known protocol for synthesizing methyl 4-bromo-2-methylbenzoate involves refluxing the parent acid in methanol with a catalytic amount of concentrated sulfuric acid.[9] The equilibrium nature of the reaction means that yields can be maximized by removing water as it forms or by using the alcohol in a large excess.[10] For this specific substrate, using methanol as the solvent is a cost-effective and efficient strategy.

Method 2: Base-Promoted Alkylation (Sₙ2)

An excellent alternative to acid-catalyzed methods, particularly for preparing simple alkyl esters, is the alkylation of the corresponding carboxylate salt. This approach avoids harsh acidic conditions and the generation of water.

Mechanism: The carboxylic acid is first deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a nucleophilic carboxylate anion. This anion then displaces a halide from an electrophilic alkyl halide (e.g., methyl iodide) via an Sₙ2 mechanism to form the ester.[6][11]

Causality and Trustworthiness: This method is highly effective because it circumvents the sterically sensitive tetrahedral intermediate of the Fischer pathway. The reaction is essentially an irreversible Sₙ2 displacement. A well-documented protocol for synthesizing this compound achieves a 79% yield by stirring the acid with potassium carbonate and methyl iodide in anhydrous dimethylformamide (DMF) at room temperature.[12] The self-validating nature of this protocol is high, as the reaction conditions are mild and the formation of byproducts is minimal.

Method 3: Steglich Esterification

For more sterically demanding or acid-sensitive alcohols, where Fischer esterification is ineffective, the Steglich esterification offers a powerful solution.[11][13] It utilizes a coupling reagent, dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[14]

Mechanism: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[13] While this intermediate can be directly attacked by the alcohol, the reaction is significantly accelerated by DMAP. DMAP, being a stronger nucleophile than the alcohol, first reacts with the O-acylisourea to form an N-acylpyridinium species. This "active ester" is highly electrophilic and readily reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the highly stable dicyclohexylurea (DCU) byproduct.[13][14]

Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.

Causality and Trustworthiness: The mild, neutral conditions make this method compatible with a wide range of functional groups.[14] It is particularly advantageous for creating esters of tertiary alcohols, which would form carbocations and eliminate under acidic Fischer conditions.[13] The primary challenge is the removal of the DCU byproduct, which is often accomplished by filtration, though trace amounts may require chromatography.

Method 4: Mitsunobu Reaction

The Mitsunobu reaction is the premier method for the esterification of sterically hindered secondary alcohols, notable for proceeding with a clean inversion of stereochemistry at the alcohol's chiral center.[15][16] The classic reagent system is diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Mechanism: The reaction is a redox process. PPh₃ first attacks DEAD to form a betaine intermediate.[15] This intermediate deprotonates the carboxylic acid to form a carboxylate anion and a protonated phosphonium species. The alcohol is then activated by this species, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate anion then acts as the nucleophile, displacing the activated oxygen in an Sₙ2 fashion to yield the ester with inverted configuration.[16][17]

Causality and Trustworthiness: The key to the Mitsunobu reaction's success with hindered substrates is that the alcohol is converted into the electrophile, which is then attacked by the carboxylate nucleophile.[16] This is the reverse of the roles in Fischer esterification. For extremely hindered systems, more potent azodicarboxylates like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be used to effectively activate less acidic and bulky alcohols.[4] While highly effective, the reaction produces stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which must be removed during purification.

Comparative Analysis of Methods

| Method | Conditions | Substrate Scope (Alcohol) | Advantages | Disadvantages |

| Fischer Esterification | Acid catalyst (H₂SO₄), heat | Primary, simple secondary | Inexpensive, scalable, simple | Equilibrium reaction, harsh conditions, ineffective for hindered/sensitive alcohols[11] |

| Base-Promoted Alkylation | Mild base (K₂CO₃), RT | Primary/secondary alkyl halides | Mild, avoids water, high yield[12] | Requires alkyl halide, potential for competing O-alkylation |

| Steglich Esterification | DCC, DMAP (catalytic), RT | Primary, secondary, tertiary | Mild, high yield, good for hindered/sensitive substrates[13] | Stoichiometric urea byproduct (DCU) can complicate purification[14] |

| Mitsunobu Reaction | DEAD/PPh₃, 0 °C to RT | Primary, secondary | Inversion of stereochemistry, excellent for hindered alcohols[15][17] | Stoichiometric byproducts, requires careful purification, sensitive reagents |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of this compound via Fischer Esterification[9]

-

Reaction Setup: To a 500 mL round-bottom flask, add 4-bromo-2-methylbenzoic acid (20.0 g, 93.0 mmol).

-

Reagent Addition: Add methanol (160 g, ~200 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2 mL).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (200 mL) and water (200 mL).

-

Extraction: Shake the funnel, allow the layers to separate, and collect the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 100 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of this compound via Base-Promoted Alkylation[12]

-

Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, combine 4-bromo-2-methylbenzoic acid (25.0 g, 116 mmol) and anhydrous potassium carbonate (20.0 g, 145 mmol) in anhydrous dimethylformamide (DMF, 75 mL).

-

Reagent Addition: Add methyl iodide (10.0 mL, 160 mmol) to the stirred suspension at room temperature.

-

Reaction: Stir the mixture vigorously for 18 hours at room temperature.

-

Workup: Pour the reaction mixture into water (500 mL) and transfer to a separatory funnel.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic phases and wash with brine (100 mL). Dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Chromatography: Purify the resulting crude oil by column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent to afford the pure product.

Protocol 3: General Procedure for Steglich Esterification with a Hindered Alcohol

-

Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 4-bromo-2-methylbenzoic acid (1.0 equiv), the desired alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of DCC (1.2 equiv) in anhydrous DCM dropwise to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitoring: Monitor the reaction by TLC.

-

Purification: Upon completion, filter off the DCU precipitate and wash the solid with cold DCM. Combine the filtrates and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography to separate the product from any remaining DCU and other impurities.

Product Characterization Data

This compound (CAS: 99548-55-7)[18]

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [19] |

| Molecular Weight | 229.07 g/mol | [19] |

| Appearance | Clear liquid | [12] |

| Boiling Point | 273.6 °C at 760 mmHg | |

| ¹H NMR (CDCl₃) | δ 7.85 (d, 1H), 7.47-7.42 (m, 2H), 3.95 (s, 3H), 2.64 (s, 3H) | [12] |

| IR (neat) | 1726 cm⁻¹ (C=O stretch) | [12] |

| Mass Spectrum (m/z) | 197, 199 [M+H - OCH₃] | [12] |

Conclusion

The successful esterification of 4-bromo-2-methylbenzoic acid hinges on a rational selection of methodology tailored to the specific alcohol substrate. While classical Fischer esterification is a viable and economical option for simple methyl and ethyl esters, its efficacy diminishes with increasing steric bulk. Base-promoted alkylation provides a mild and high-yielding alternative for simple esters. For more complex, hindered, or sensitive alcohols, modern coupling methods such as the Steglich esterification and Mitsunobu reaction are indispensable tools in the synthetic chemist's arsenal. By understanding the underlying mechanistic principles and applying the robust protocols detailed in this guide, researchers can confidently and efficiently synthesize the target esters required for advancing their research and development objectives.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 12. prepchem.com [prepchem.com]

- 13. Steglich Esterification [organic-chemistry.org]

- 14. Steglich esterification - Wikipedia [en.wikipedia.org]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 99548-55-7|this compound|BLD Pharm [bldpharm.com]

- 19. This compound | C9H9BrO2 | CID 22031226 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 4-bromo-2-methylbenzoate IUPAC name and structure.

An In-depth Technical Guide to Methyl 4-bromo-2-methylbenzoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry. This document details the compound's nomenclature, structural characteristics, physicochemical properties, synthesis protocols, reactivity, and safety guidelines, grounded in authoritative scientific data.

Compound Identification and Structure

The unambiguous identification of a chemical entity is foundational for scientific research. This compound is systematically named according to IUPAC nomenclature, which provides a definitive and universally understood descriptor of its molecular structure.

Nomenclature and Chemical Identifiers

-

IUPAC Name : this compound[1]

-

Synonyms : 4-Bromo-2-methylbenzoic acid methyl ester, Methyl 4-bromo-o-toluate

-

Molecular Formula : C₉H₉BrO₂[1]

-

InChI : InChI=1S/C9H9BrO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3[1]

-

InChIKey : CYEXEOXALMJXDI-UHFFFAOYSA-N[1]

-

Canonical SMILES : CC1=C(C=CC(=C1)Br)C(=O)OC[1]

Molecular Structure

This compound is a substituted aromatic ester. The structure consists of a benzene ring substituted with a methyl group and a methyl ester group at positions 2 and 1, respectively. A bromine atom is located at position 4, para to the methyl ester. This specific arrangement of functional groups dictates its chemical reactivity and utility as a synthetic building block.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including reaction setup, purification, and storage.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 229.07 g/mol | [1][2] |

| Appearance | Colorless to Yellow clear liquid | |

| Melting Point | 9 °C | |

| Boiling Point | 273.6 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| LogP (octanol/water) | 3.41 | [2] |

| Flash Point | 119.3 ± 21.8 °C | [2] |

Synthesis and Manufacturing

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and reliability.

Synthetic Pathway: Fischer Esterification

The most direct and common laboratory-scale synthesis involves the acid-catalyzed esterification of 4-bromo-2-methylbenzoic acid with methanol. An alternative method involves reaction with an alkylating agent like methyl iodide in the presence of a base.[3]

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established esterification procedures.[3][4][5]

Objective: To synthesize this compound from 4-bromo-2-methylbenzoic acid.

Materials:

-

4-bromo-2-methylbenzoic acid (1.0 eq)

-

Anhydrous Methanol (10-20 volumes)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-methylbenzoic acid.

-

Reagent Addition : Add anhydrous methanol to dissolve the starting material. Carefully add the catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction : After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Washing : Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude oil by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a clear liquid.[3]

Chemical Reactivity and Applications in Drug Development

The utility of this compound in research and development stems from the reactivity of its functional groups, particularly the aryl bromide.

Core Reactivity

The bromine atom on the aromatic ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a critical strategy in the synthesis of complex pharmaceutical compounds.[4] The ester and methyl groups can also be modified in subsequent synthetic steps. For instance, the benzylic methyl group can be halogenated using N-bromosuccinimide (NBS) to introduce another reactive handle.[6]

Caption: Reactivity profile of this compound.

Application as a Synthetic Intermediate

This compound serves as a crucial building block for constructing more complex molecular architectures found in biologically active molecules.[7][8] Its parent acid, 4-bromo-2-methylbenzoic acid, is used to synthesize isoindolinone derivatives and other heterocyclic systems that are prevalent in medicinal chemistry.[8] The ester form allows for similar transformations while protecting the carboxylic acid functionality. The strategic placement of the bromo, methyl, and ester groups provides a versatile platform for introducing molecular diversity during the drug discovery process.

Spectroscopic Characterization

While specific spectra should be obtained for each synthesized batch, the expected spectroscopic data based on the structure are as follows:

-

¹H NMR : Protons on the aromatic ring would appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm). The methyl ester protons (-OCH₃) would present as a singlet around δ 3.9 ppm, and the aromatic methyl protons (-CH₃) would be a singlet at approximately δ 2.6 ppm.[3]

-

¹³C NMR : The spectrum would show nine distinct carbon signals, including the carbonyl carbon of the ester (~166 ppm), aromatic carbons (120-140 ppm), the ester methyl carbon (~52 ppm), and the aromatic methyl carbon (~21 ppm).

-

IR Spectroscopy : Key vibrational bands would include a strong C=O stretch for the ester at ~1726 cm⁻¹, C-O stretches, and aromatic C=C and C-H stretches.[3]

-

Mass Spectrometry : The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity.

Safety and Handling

Proper handling of all chemicals is paramount to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:[1]

-

Pictogram : GHS07 (Exclamation Mark)

-

Signal Word : Warning

-

Hazard Statements :

Recommended Precautions

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Store locked up.

References

- 1. This compound | C9H9BrO2 | CID 22031226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:99548-55-7 | Chemsrc [chemsrc.com]

- 3. prepchem.com [prepchem.com]

- 4. nbinno.com [nbinno.com]

- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 6. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

Chemical and physical properties of Methyl 4-bromo-2-methylbenzoate.

An In-Depth Technical Guide to Methyl 4-bromo-2-methylbenzoate: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic ester that serves as a pivotal intermediate in the landscape of organic synthesis. Its structural arrangement, featuring a bromine atom, a methyl group, and a methyl ester on a benzene ring, provides multiple sites for chemical modification. This versatility makes it a valuable building block, particularly in the synthesis of complex molecules for pharmaceutical research and materials science. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, key reactive characteristics, and essential safety protocols, tailored for researchers and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. This section delineates the identity, physical characteristics, and spectroscopic signature of this compound.

Chemical Identity

The compound is systematically identified by various nomenclature and registry systems, ensuring its unambiguous recognition in scientific literature and chemical databases.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 99548-55-7[1] |

| Molecular Formula | C₉H₉BrO₂[1][2] |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)C(=O)OC[1] |

| InChIKey | CYEXEOXALMJXDI-UHFFFAOYSA-N[1][3] |

| Synonyms | 4-Bromo-2-methylbenzoic Acid Methyl Ester, Methyl 4-bromo-o-toluate[1] |

Physical Properties

The physical state and properties of the compound are critical for designing experimental setups, including reaction conditions and purification strategies.

| Property | Value | Source |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Colorless to yellow clear liquid | [4] |

| Melting Point | 9 °C | [3] |

| Boiling Point | 273.6 °C at 760 mmHg | [2][3][5] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 119.3 °C | [3][5] |

Spectroscopic Characterization

Spectroscopic data provides irrefutable evidence of a molecule's structure. The following data are characteristic of this compound and are crucial for quality control during and after synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the spectrum exhibits distinct signals corresponding to each unique proton environment. A singlet for the ester methyl protons (O-CH₃) appears around 3.95 ppm.[4] The aromatic protons appear between 7.42 and 7.85 ppm, with their splitting patterns revealing their substitution on the ring.[4] The benzylic methyl protons (Ar-CH₃) are observed as a singlet around 2.64 ppm.[4]

-

IR (Infrared Spectroscopy): The IR spectrum is dominated by a strong absorption band around 1726 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of the ester functional group.[4]

-

MS (Mass Spectrometry): The mass spectrum shows characteristic peaks at m/z 197 and 199.[4] This isotopic pattern is a hallmark of a monobrominated compound, arising from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Part 2: Synthesis and Purification

The reliable synthesis of this compound is essential for its use in further research. The most common and efficient method is the esterification of the corresponding carboxylic acid.

Synthetic Strategy: Esterification

The synthesis starts from the commercially available 4-bromo-2-methylbenzoic acid.[4][6] Esterification is a fundamental and well-established reaction in organic chemistry. Two primary methods are effective:

-

Williamson Ether Synthesis Analogue: Using a methylating agent like methyl iodide with a weak base such as potassium carbonate. This method is mild and highly effective.[4]

-

Fischer Esterification: Reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[6]

The choice between these methods often depends on substrate compatibility, scale, and available reagents. The methyl iodide method is often preferred for its high yield and mild conditions.

Detailed Experimental Protocol (Methyl Iodide Method)

This protocol is a self-validating system; successful synthesis can be confirmed at the end by comparing the spectroscopic data of the product with the reference data in Part 1.3.

Step 1: Reaction Setup

-

To a solution of 4-bromo-2-methylbenzoic acid (e.g., 25.0 g, 116 mmol) in anhydrous dimethylformamide (DMF, 75 mL), add potassium carbonate (20.0 g, 145 mmol).[4]

-

Causality: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. Potassium carbonate acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt which is a more potent nucleophile. Anhydrous conditions are crucial to prevent hydrolysis of the ester product.

-

Step 2: Reagent Addition

-

Under a nitrogen atmosphere, add methyl iodide (10.0 mL, 160 mmol) to the mixture at room temperature.[4]

-

Causality: A nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen. Methyl iodide is the electrophile that provides the methyl group. An excess is used to ensure the reaction goes to completion.

-

Step 3: Reaction Execution

-

Stir the mixture vigorously for 18 hours at room temperature.[4]

-

Causality: The extended reaction time ensures a high conversion rate for this SN2 reaction, which may not be rapid at room temperature.

-

Step 4: Work-up and Extraction

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[4]

-

Causality: Pouring into water quenches the reaction and dissolves the inorganic salts (like excess K₂CO₃ and the KBr byproduct). Ethyl acetate is a water-immiscible organic solvent used to extract the desired ester product from the aqueous phase. The extraction is repeated to maximize product recovery.

-

Step 5: Washing

-

Combine the organic phases and wash with brine (saturated NaCl solution).[4]

-

Causality: Washing with brine helps to remove any remaining water from the organic layer (salting out) and breaks up emulsions, making the separation of layers cleaner.

-

Step 6: Drying and Concentration

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.[4]

-

Causality: This step removes all residual water, which could interfere with subsequent reactions or characterization. Evaporation of the solvent yields the crude product.

-

Step 7: Purification

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (9:1) mixture as the eluent.[4]

-

Causality: Column chromatography is a standard technique to separate the desired product from any unreacted starting material or side products based on their differing polarities, yielding the pure this compound as a clear liquid.[4]

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Part 3: Chemical Reactivity and Synthetic Applications

This compound is not merely an end-product but a versatile platform for constructing more complex molecular architectures. Its reactivity is centered around three key areas: the benzylic methyl group, the carbon-bromine bond, and the ester moiety.

Benzylic Bromination: A Gateway to Further Functionalization

The benzylic methyl group can be selectively halogenated to introduce a new reactive handle.

-

Reaction: Treatment of this compound with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) in a non-polar solvent such as carbon tetrachloride (CCl₄) leads to the formation of Methyl 4-bromo-2-(bromomethyl)benzoate.[7]

-

Mechanism: This reaction proceeds via a free-radical chain mechanism. The initiator (BPO) generates radicals that abstract a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to propagate the chain and form the brominated product.

-

Significance: The resulting benzylic bromide is a potent electrophile, readily participating in nucleophilic substitution reactions to introduce a wide variety of functional groups, making it a crucial intermediate in multi-step syntheses.[8]

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is a cornerstone of modern organic synthesis, primarily due to its reactivity in palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.

-

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) to form a new C-C bond, creating biaryl structures.

-

Heck Coupling: Reaction with an alkene to form a substituted alkene.

-

Sonogashira Coupling: Reaction with a terminal alkyne to create an aryl-alkyne bond.

-

Buchwald-Hartwig Amination: Reaction with an amine to form an aniline derivative.

-

Authoritative Insight: These reactions are fundamental in drug discovery for constructing the carbon skeleton of active pharmaceutical ingredients.[9] The electronic properties and stability of this compound make it an excellent substrate for these transformations.[9]

Logical Reactivity Pathways

Caption: Key reaction pathways originating from this compound.

Part 4: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent.

Hazard Identification

This compound is classified with the following hazards:

| GHS Pictogram | Hazard Code | Description |

| GHS07 (Harmful) | H302 | Harmful if swallowed[1][3] |

| H315 | Causes skin irritation[1][3] | |

| H319 | Causes serious eye irritation[1][3] | |

| H335 | May cause respiratory irritation[1][3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[2]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2][10]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

-

Incompatibilities: Keep away from strong oxidizing agents, heat, flames, and sparks.[2]

Conclusion

This compound is a highly versatile and synthetically valuable building block. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an indispensable tool for chemists in academic and industrial settings. From the construction of complex biaryl systems for drug candidates to the introduction of functionalized side chains, this compound provides a reliable and adaptable starting point for chemical innovation. Proper understanding and application of the principles outlined in this guide will enable researchers to harness its full synthetic potential safely and effectively.

References

- 1. This compound | C9H9BrO2 | CID 22031226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:99548-55-7 | Chemsrc [chemsrc.com]

- 3. This compound | 99548-55-7 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. Page loading... [guidechem.com]

- 6. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 7. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 8. Methyl 4-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 22031079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Methyl 4-bromo-2-methylbenzoate in Modern Organic Synthesis

Abstract

Methyl 4-bromo-2-methylbenzoate (CAS No. 99548-55-7) has emerged as a cornerstone building block in contemporary organic synthesis. Its strategically positioned functional groups—a methyl ester, a bromine atom, and a methyl group on an aromatic scaffold—offer a unique combination of reactivity and selectivity. This guide provides an in-depth technical exploration of its synthesis, properties, and, most critically, its application in transformative carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings and field-proven protocols for its use in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Furthermore, this document highlights its instrumental role in the synthesis of complex pharmaceutical intermediates and advanced materials, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile reagent.

Compound Profile: Physicochemical and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory. This compound is a liquid at room temperature, a physical characteristic that influences handling and storage.[1]

Physicochemical Properties

The key physical and chemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 99548-55-7 | [2][3] |

| Molecular Formula | C₉H₉BrO₂ | [2][3] |

| Molecular Weight | 229.07 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Boiling Point | 273.6°C at 760 mmHg | |

| Melting Point | 9°C | |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Bromo-2-methylbenzoic Acid Methyl Ester, Methyl 4-Bromo-o-toluate | [1][2] |

Safety and Handling

As with any laboratory chemical, appropriate safety precautions are essential. This compound is classified with GHS07 pictograms, indicating it is harmful.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Standard laboratory practice dictates the use of personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] All manipulations should be performed within a chemical fume hood to avoid inhalation of vapors.[3] Store the compound in a cool, dry, well-ventilated area, sealed in a dry environment at room temperature.[4] In case of fire, hazardous combustion products may include carbon monoxide and hydrogen bromide.[3]

Synthesis of this compound

The most direct and common route to this compound is through the esterification of its corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid.[5][6] This acid-catalyzed reaction is a fundamental transformation in organic chemistry.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from established methods for the synthesis of benzoate esters from their corresponding carboxylic acids.[5][7]

-

Reaction Setup: To a 500 mL round-bottom flask, add 4-bromo-2-methylbenzoic acid (e.g., 20 g, 93 mmol).[5]

-

Reagent Addition: Add methanol (160 g), followed by the slow, careful addition of concentrated sulfuric acid (2 mL) while stirring.[5]

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C). Maintain reflux for approximately 5-6 hours.[5][7]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate and water for extraction.[5]

-

Purification: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]

-

Final Product: The resulting white solid or liquid is this compound.[5] Further purification can be achieved via distillation if required.

The Core Utility: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an exemplary substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as the reactive site for oxidative addition to a Pd(0) catalyst, a crucial initiating step in these catalytic cycles.[6][8] This reactivity allows for the construction of new carbon-carbon bonds, a process fundamental to modern synthetic chemistry.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerhouse for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[10][11] this compound readily participates in these reactions, enabling the introduction of various aryl or vinyl groups at the 4-position.[8][9]

Causality in Experimental Design:

-

Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required. Phosphine ligands (e.g., PPh₃) are essential to stabilize the palladium center and modulate its reactivity.[12]

-

Base: A base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is critical. Its role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step in the catalytic cycle.[10][11]

-

Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[12]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

This general protocol is based on established procedures for Suzuki couplings of aryl bromides.[10][12]

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

-

Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent & Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent system (e.g., 5 mL of 4:1 Toluene/Water). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 mmol).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

-

Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with ethyl acetate, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[13][14][15] This reaction provides a powerful method for vinylation of the aromatic ring of this compound.

Causality in Experimental Design:

-

Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. Its primary role is to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[13]

-

Alkene Partner: The reaction works best with electron-deficient alkenes, such as acrylates or styrenes, as this facilitates the migratory insertion step.[15][16]

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18] This reaction is invaluable for introducing alkynyl moieties, which are versatile functional groups for further transformations or for constructing rigid, linear molecular scaffolds.[17][19]

Causality in Experimental Design:

-

Dual Catalysis: The reaction uniquely employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[18][20] The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[17]

-

Base: An amine base, such as triethylamine or diisopropylamine, serves both as the solvent and as the base required to deprotonate the terminal alkyne.[17][20]

This general protocol is based on established procedures for Sonogashira couplings.[17][18]

-

Inert Atmosphere: To a dry Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (2-10 mol%).

-

Solvent & Reagent Addition: Add anhydrous triethylamine (Et₃N) as the solvent and base. Then, add the terminal alkyne (1.1-1.5 equivalents) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C) as needed.

-

Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Advanced Applications in Synthesis

The true value of a building block is demonstrated by its utility in constructing complex, high-value molecules. This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[8][9][21]

Pharmaceutical and Agrochemical Intermediates

The functionalized benzene ring provided by this reagent is a common motif in biologically active molecules. For example, it can be used as a precursor for isoindolinone derivatives, which are found in many bioactive compounds.[9] A patent describes the use of this compound in a multi-step synthesis to prepare 4-bromoacetyl-2-methyl benzoic acid methyl ester, a key intermediate for the insecticide Fluralaner.[5]

Functional Group Transformations

Beyond cross-coupling, the functional groups on this compound allow for further synthetic manipulations. The benzylic methyl group can undergo radical bromination to yield Methyl 4-bromo-2-(bromomethyl)benzoate.[22] This transformation introduces a new electrophilic site, dramatically expanding the synthetic possibilities.

This protocol is adapted from a documented procedure.[22]

-

Reaction Setup: In a round-bottom flask, combine this compound (1 g, 4.4 mmol), N-Bromosuccinimide (NBS) (0.80 g, 4.4 mmol), and a radical initiator such as Benzoyl Peroxide (BPO) (56 mg, 0.23 mmol).[22]

-

Solvent Addition: Add an inert solvent such as carbon tetrachloride (CCl₄) (20 mL).[22]

-

Reaction: Stir the mixture at 85°C for 2 hours.[22]

-

Work-up & Purification: After cooling, filter the mixture through a pad of silica gel and concentrate the filtrate to afford the desired product, Methyl 4-bromo-2-(bromomethyl)benzoate, typically in high yield.[22]

Conclusion

This compound is far more than a simple aromatic halide; it is a sophisticated and versatile tool for the modern synthetic chemist. Its predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for constructing complex molecular architectures. The ability to further functionalize the molecule at its benzylic position adds another layer of synthetic utility. For researchers in drug discovery and materials science, a comprehensive understanding of this reagent's capabilities is essential for the efficient and strategic design of novel synthetic routes.

References

- 1. This compound | 99548-55-7 | TCI AMERICA [tcichemicals.com]

- 2. This compound | C9H9BrO2 | CID 22031226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:99548-55-7 | Chemsrc [chemsrc.com]

- 4. 99548-55-7|this compound|BLD Pharm [bldpharm.com]

- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. alfa-chemical.com [alfa-chemical.com]

- 22. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of Methyl 4-bromo-2-methylbenzoate

Introduction: A Chemist's Perspective on Methyl 4-bromo-2-methylbenzoate

This compound is a valuable substituted aromatic ester, frequently employed as a building block in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its utility stems from the strategic placement of its functional groups—the methyl ester, the bromo substituent, and the methyl group on the benzene ring—which allow for a variety of subsequent chemical transformations, such as Suzuki couplings and other cross-coupling reactions.

However, as with any halogenated organic compound, its reactivity profile necessitates a rigorous and well-informed approach to its handling, storage, and disposal. This guide moves beyond mere procedural checklists to provide a foundational understanding of the risks associated with this compound and the scientific principles behind the recommended safety protocols. Our objective is to empower researchers, scientists, and drug development professionals to work with this compound not just safely, but with a high degree of scientific confidence and control.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's physical properties is the bedrock of its safe and effective use in any experimental context. These properties dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and spill response.

| Property | Value | Source |

| CAS Number | 99548-55-7 | [1][2] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| Physical Form | Colorless to Yellow Clear Liquid | [2] |

| Boiling Point | 273.6 °C at 760 mmHg | [2] |

| Melting Point | 9 °C | [2] |

| InChI Key | CYEXEOXALMJXDI-UHFFFAOYSA-N | [1][2] |

Section 2: Hazard Identification and Proactive Risk Mitigation

This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that must be understood to be properly managed. The primary risks are associated with its irritant properties and potential for harm upon ingestion or inhalation.

GHS Classification: A Summary

| Hazard Class | Category | Hazard Statement | Signal Word & Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

| GHS07: Exclamation Mark |

Data synthesized from multiple sources. The GHS classification for acute oral toxicity and specific target organ toxicity is based on a 50% notification rate to ECHA, indicating that while not universally reported, the hazard is significant enough to warrant precaution.[1][2]

The Causality Behind the Hazards

As a halogenated aromatic ester, the irritant nature of this compound is predictable. Contact with skin or mucous membranes can lead to irritation due to localized reactions. The lipophilic character of the molecule facilitates absorption through the skin, making prolonged contact a primary exposure risk to be mitigated. Inhalation of vapors or aerosols can irritate the respiratory tract, a common characteristic of volatile organic compounds.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered defense is crucial for mitigating exposure. This begins with robust engineering controls, which are the primary line of defense, supplemented by appropriate PPE.

Primary Defense: Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[3] This is non-negotiable, as it is the most effective way to control the inhalation of vapors and prevent the accumulation of potentially harmful concentrations in the laboratory atmosphere.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are rapidly diluted and exhausted.[4]

Secondary Defense: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transferring | Safety glasses with side shields or chemical splash goggles.[3] | Chemical-resistant nitrile or neoprene gloves.[5][6] | Standard laboratory coat, fully buttoned. | Not required if performed in a fume hood. |

| Active Reaction/Reflux | Chemical splash goggles. A face shield over goggles is recommended if there is a risk of splashing.[7] | Chemical-resistant gloves (e.g., nitrile). Ensure glove manufacturer's guide is consulted for compatibility.[7][8] | Flame-resistant lab coat. | Not required if performed in a fume hood. |

| Large Volume Transfer (>1L) | Face shield worn over chemical splash goggles.[7] | Heavier-duty chemical-resistant gloves (e.g., butyl rubber over nitrile) to protect against splashes and increase breakthrough time. | Chemical-resistant apron over a lab coat. | Not required if performed in a fume hood. |

Section 4: Standard Operating Protocol for Safe Handling

Adherence to a validated, step-by-step protocol is essential for ensuring both safety and experimental reproducibility. The following workflow represents a self-validating system where each step confirms the safety of the next.

Experimental Workflow Diagram

References

- 1. This compound | C9H9BrO2 | CID 22031226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 99548-55-7 [sigmaaldrich.com]

- 3. This compound | CAS#:99548-55-7 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. mcrsafety.com [mcrsafety.com]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

Methyl 4-bromo-2-methylbenzoate: A Comprehensive Technical Guide for Synthetic Chemists

Introduction: The Strategic Importance of a Versatile Building Block

Methyl 4-bromo-2-methylbenzoate (CAS No: 99548-55-7) is a substituted aromatic ester that has emerged as a pivotal intermediate in the landscape of modern organic synthesis.[1] Its true value lies not in its own biological activity, but in the strategic placement of its functional groups: a nucleophilic substitution-susceptible methyl group, a cross-coupling-ready bromide, and an ester moiety that can be readily modified. This unique combination allows for sequential, regioselective transformations, making it a highly sought-after precursor in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[2][3] This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its effective application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Colorless to Yellow Clear Liquid | [4] |

| CAS Number | 99548-55-7 | [1] |

| Boiling Point | 273.6 °C at 760 mmHg | [5] |

| Melting Point | 9 °C | [5] |

| ¹H NMR (CDCl₃) | δ 7.85 (d, 1H), 7.42-7.47 (m, 2H), 3.95 (s, 3H), 2.64 (s, 3H) | [6] |

| IR (neat) | 1726 cm⁻¹ (C=O stretch) | [6] |

Synthesis of this compound: Methodologies and Rationale

The most common and economically viable route to this compound is the esterification of its corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid. Two primary methods are prevalent in the literature, each with its own merits depending on scale and available resources.

Method 1: Acid-Catalyzed Fischer Esterification

This classical approach is favored for its simplicity and use of inexpensive reagents. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, allowing for nucleophilic attack by methanol.

-

Reaction Scheme: 4-bromo-2-methylbenzoic acid + CH₃OH --H₂SO₄--> this compound + H₂O

-

Underlying Principle: The use of a strong acid catalyst like sulfuric acid is crucial.[2] The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used, or water is removed as it is formed.

-

Step-by-Step Protocol:

-

To a solution of 4-bromo-2-methylbenzoic acid (1 equivalent) in methanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) while cooling in an ice bath.[2]

-

Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify by column chromatography on silica gel if necessary.[2]

-

Method 2: Base-Mediated Alkylation

This method offers a milder alternative to strong acid catalysis and is often preferred for substrates that may be sensitive to acidic conditions. The reaction involves deprotonation of the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile to attack an electrophilic methyl source like methyl iodide.

-

Reaction Scheme: 4-bromo-2-methylbenzoic acid + CH₃I --K₂CO₃--> this compound + KI + KHCO₃

-

Expert Rationale: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the carboxylic acid without causing unwanted side reactions.[6] Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation and leaving the carboxylate anion highly reactive.[6]

-

Detailed Experimental Workflow:

Caption: Workflow for base-mediated synthesis.

Key Reactions and Synthetic Utility

The synthetic power of this compound stems from its ability to undergo a variety of transformations at its two main reactive sites: the aryl bromide and the benzylic methyl group.

Benzylic Bromination: Activating the Methyl Group

The methyl group can be selectively halogenated using N-Bromosuccinimide (NBS) under radical initiation conditions. This transforms the relatively inert methyl group into a highly reactive bromomethyl group, an excellent electrophile for Sₙ2 reactions. This derivative, Methyl 4-bromo-2-(bromomethyl)benzoate, is a key intermediate in the synthesis of more complex molecules.[7]

-

Mechanism Insight: The reaction is initiated by a radical initiator like benzoyl peroxide (BPO), which homolytically cleaves to form radicals. These radicals abstract a hydrogen atom from the benzylic position of the substrate, generating a resonance-stabilized benzyl radical. This radical then reacts with NBS to propagate the chain and yield the brominated product. The benzylic position is preferentially attacked due to the stability of the resulting radical intermediate.

-

Protocol for Benzylic Bromination:

-

In a round-bottom flask, combine this compound (1 eq.), N-Bromosuccinimide (NBS, 1 eq.), and a catalytic amount of benzoyl peroxide (BPO, ~0.05 eq.) in carbon tetrachloride (CCl₄).[7]

-

Heat the mixture to reflux (around 85 °C) for 2-4 hours.[7]

-

Monitor the reaction by TLC. The succinimide byproduct will float to the top upon completion.

-

Cool the mixture and filter off the succinimide.

-

Concentrate the filtrate to afford the crude Methyl 4-bromo-2-(bromomethyl)benzoate, which can often be used in the next step without further purification.[7]

-

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern drug discovery and materials science.[3][8]

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming C-C bonds, specifically biaryl structures. It involves the reaction of the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base.[7][9]

-

Catalytic Cycle Explained:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.[10]

-

Transmetalation: The boronic acid, activated by the base (e.g., Na₂CO₃, K₃PO₄), transfers its organic group to the palladium center, displacing the bromide.[9]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

-

Caption: The Suzuki-Miyaura catalytic cycle.

The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes, reacting the aryl bromide with a terminal alkyne.[11] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[12]

-

Significance: The introduction of an alkyne moiety is synthetically valuable; it can be further functionalized, hydrogenated to alkenes or alkanes, or used in cycloaddition reactions. The rigidity of the alkyne linker is also a key design element in many functional materials and pharmaceutical scaffolds.[4]

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond and a C-H bond.[13] This reaction is particularly useful for synthesizing stilbene and cinnamate derivatives.[14]

Applications in Drug Discovery and Agrochemicals

While specific, direct examples of this compound in blockbuster drugs are not as prevalent as for some other isomers, its structural motifs and reactivity patterns are highly relevant. Its precursor, 4-bromo-2-methylbenzoic acid, and its derivatives are utilized in the synthesis of:

-

Isoindolinone Derivatives: These scaffolds are present in a range of biologically active molecules. The synthesis often involves esterification, benzylic bromination, and subsequent cyclization with an amine.[15]

-

Precursors for Agrochemicals: A patent has described the conversion of this compound into 4-bromoacetyl-2-methyl benzoic acid methyl ester, a potential intermediate for insecticides like Fluralaner.[2]

-

Novel Therapeutic Agents: The versatility in cross-coupling reactions allows for its use in creating libraries of compounds for high-throughput screening. For instance, it can serve as a starting point for phenoxybenzoylphenyl acetic acids, which have been investigated as 5α-reductase inhibitors.[15]

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount.

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15]

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16]

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[16]

Conclusion

This compound is a testament to the principle that the strategic value of a chemical intermediate is defined by its synthetic versatility. Its capacity for sequential, regioselective transformations via benzylic bromination and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for the modern synthetic chemist. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to leverage this building block to its full potential, accelerating the discovery and development of novel pharmaceuticals and other advanced chemical entities.

References

- 1. This compound | C9H9BrO2 | CID 22031226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 99548-55-7|this compound|BLD Pharm [bldpharm.com]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 13. Heck Reaction [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 16. Methyl 4-(bromomethyl)benzoate(2417-72-3) 1H NMR spectrum [chemicalbook.com]

A Guide to Sourcing High-Purity Methyl 4-bromo-2-methylbenzoate for Pharmaceutical Research and Development

For researchers, scientists, and drug development professionals, the integrity of a synthetic pathway is critically dependent on the quality of its constituent starting materials and intermediates. Methyl 4-bromo-2-methylbenzoate (CAS No. 99548-55-7), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is a prime example where purity is not a mere specification but a prerequisite for success. This technical guide provides an in-depth analysis of the commercial landscape for high-purity this compound, offering field-proven insights into supplier evaluation, quality control, and best practices for its use in a research and development setting.

The Critical Role of Purity: Why High-Grade this compound is Non-Negotiable

This compound is a versatile intermediate, frequently employed in cross-coupling reactions and as a precursor for more complex molecular architectures.[1] Its significance is highlighted by its role as a key intermediate in the synthesis of drugs such as Roxadustat, a novel treatment for anemia in patients with chronic kidney disease.[2][3] In such applications, the presence of impurities, even in trace amounts, can have cascading negative effects, including:

-

Formation of Impurity Adducts: Unwanted side reactions with impurities can lead to the generation of novel, and often structurally similar, byproducts that are difficult to separate from the target molecule.

-

Catalyst Poisoning: Residual reagents from the synthesis of the intermediate, such as sulfur-containing compounds, can poison expensive and sensitive catalysts used in downstream cross-coupling reactions.

-

Reduced Yields and Process Inefficiency: Impurities can interfere with reaction kinetics, leading to lower yields and the need for extensive and costly purification steps.

-

Compromised Biological Activity and Safety: In the final API, impurities can alter the pharmacological profile, leading to reduced efficacy or unforeseen toxicity.

Therefore, a thorough understanding of the purity profile of this compound is paramount. This goes beyond a simple percentage on a label and extends to the identification and quantification of specific impurities.

The Commercial Supplier Landscape: A Comparative Analysis

A number of chemical suppliers offer this compound, typically with purities advertised as 97% or higher. However, for pharmaceutical applications, a deeper dive into the specifications is necessary. The following table provides a comparative overview of prominent suppliers.

| Supplier | Product Number (Example) | Stated Purity | Analytical Methods Mentioned | Key Considerations |

| Sigma-Aldrich | CIAH987EEBE9 | 98% | - | Wide availability and established reputation.[4] |

| TCI America | M3630 | >98.0% (GC) | Gas Chromatography (GC) | Explicitly mentions GC for purity determination.[5] |

| BLD Pharm | BD136994 | 98% | NMR, HPLC, LC-MS, UPLC | Offers a range of analytical data.[6] |

| Ambeed | A201777 | 98% | NMR, HPLC, LC-MS | Provides comprehensive analytical data.[7] |

It is crucial for researchers to look beyond the headline purity figure and request a batch-specific Certificate of Analysis (CoA) before purchase.

Deconstructing the Certificate of Analysis: A Researcher's Checklist

A Certificate of Analysis is a critical document that provides a detailed quality profile of a specific batch of a chemical. When evaluating a CoA for this compound, researchers should look for the following:

-

Purity by a Quantitative Method: The CoA should specify the purity as determined by a reliable quantitative method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity value without the method is of limited value.

-

Identity Confirmation: The identity of the compound should be confirmed by spectroscopic methods, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The data should be consistent with the expected structure.

-

Residual Solvents: The CoA should ideally include information on residual solvents, as these can interfere with subsequent reactions.

-

Water Content: The Karl Fischer titration method is the standard for determining water content, which can be critical for moisture-sensitive reactions.

-

Appearance and Physical Properties: The document should also list physical properties such as appearance (e.g., colorless to pale yellow liquid) and melting point, which can be an initial indicator of purity.

Below is an example of what a comprehensive CoA for high-purity this compound should entail:

Representative Certificate of Analysis

| Test | Specification | Result | Method |

| Appearance | Colorless to pale yellow liquid | Conforms | Visual |

| Identity by ¹H NMR | Conforms to structure | Conforms | ¹H NMR |

| Purity by GC | ≥ 99.0% | 99.5% | Gas Chromatography |

| Water Content | ≤ 0.1% | 0.05% | Karl Fischer |

| Residual Solvents | Not Detected | Not Detected | GC-HS |

Quality Control and Assurance: Adherence to Pharmaceutical Standards

For drug development professionals, the quality standards of the supplier are as important as the product itself. Reputable suppliers for the pharmaceutical industry often operate under a robust Quality Management System (QMS), which may be certified to standards such as ISO 9001.

Furthermore, the principles of Good Manufacturing Practice (GMP) are highly relevant. The FDA's guidance for industry, ICH Q7A, outlines GMP for Active Pharmaceutical Ingredients.[8] While this compound is an intermediate, the principles of quality control, documentation, and traceability are directly applicable. When selecting a supplier for later-stage development, it is wise to inquire about their adherence to these principles.

The following diagram illustrates a robust workflow for qualifying a new supplier of this compound:

Synthesis and Purification: A Laboratory-Scale Protocol

While commercially available, a laboratory-scale synthesis of this compound can be achieved through the esterification of 4-bromo-2-methylbenzoic acid. The following protocol is a representative example.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-